tBID

Description

Structure

3D Structure

Properties

IUPAC Name |

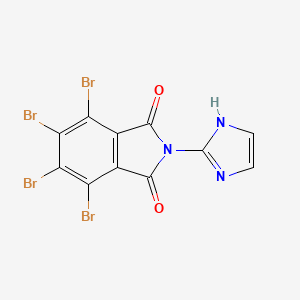

4,5,6,7-tetrabromo-2-(1H-imidazol-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H3Br4N3O2/c12-5-3-4(6(13)8(15)7(5)14)10(20)18(9(3)19)11-16-1-2-17-11/h1-2H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXVUBDNHQEMGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H3Br4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Tipping Point of Apoptosis: An In-depth Technical Guide to the Role of tBID in Mitochondrial Outer Membrane Permeabilization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of truncated BID (tBID) in initiating mitochondrial outer membrane permeabilization (MOMP), a critical juncture in the intrinsic apoptotic pathway. We will delve into the molecular mechanisms, protein interactions, and regulatory processes governed by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. This document is intended to serve as a valuable resource for researchers in the fields of apoptosis, cancer biology, and drug discovery.

Introduction: this compound as a Key Apoptotic Sentinel

Programmed cell death, or apoptosis, is an essential physiological process for tissue homeostasis and the elimination of damaged or unwanted cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are the principal regulators of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway converges on the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors such as cytochrome c and SMAC/DIABLO into the cytosol.

Within the Bcl-2 family, the BH3-only protein BID (BH3 Interacting-Domain Death Agonist) acts as a crucial sensor of upstream death signals, particularly from the extrinsic apoptosis pathway. Upon activation of death receptors like Fas or TNFR1, caspase-8 is activated and cleaves the inactive cytosolic BID into a C-terminal fragment known as truncated BID (this compound).[1][2] This cleavage unleashes the pro-apoptotic activity of this compound, which then translocates to the mitochondria to initiate MOMP.[3]

This compound's role in MOMP is multifaceted. It is classically known as an "activator" BH3-only protein, directly engaging and activating the effector proteins BAX and BAK, which then oligomerize to form pores in the outer mitochondrial membrane.[4][5] However, emerging evidence has revealed a second, BAX/BAK-independent mechanism where this compound itself can act as a direct effector of MOMP, capable of permeabilizing the mitochondrial outer membrane and inducing apoptosis.[6][7][8] This dual functionality underscores the central and robust role of this compound in committing a cell to apoptosis.

Quantitative Data on this compound Interactions and Activity

Understanding the quantitative aspects of this compound function is critical for developing targeted therapeutics. The following tables summarize key quantitative data related to this compound's binding affinities and its efficacy in inducing apoptosis.

| Interacting Proteins | Binding Affinity (Kd) | Experimental Context | Reference(s) |

| This compound and BAX | ~0.1 µm⁻² (2D-Kd) | In a mitochondria-like planar supported lipid bilayer (transmembrane form) | [6][7] |

| This compound and BCL-XL | 27 nM | In solution at pH 4 (determined by ITC) | [4] |

| cBID and BAX | 25 nM | In the presence of membranes | [9] |

| cBID and BCL-XL | 3 nM | In solution | [9] |

Table 1: Binding Affinities of this compound with Key Bcl-2 Family Proteins. Isothermal titration calorimetry (ITC) and single-particle imaging on supported lipid bilayers have been used to determine the dissociation constants (Kd) of this compound with its pro-apoptotic target BAX and its anti-apoptotic inhibitor BCL-XL.

| Parameter | Value | Experimental System | Reference(s) |

| EC50 for cytochrome c release | 10 nM | Isolated B50 cell mitochondria | [6] |

| Concentration for MOMP induction | 0.5 ng/µl | In vitro with isolated mitochondria | |

| This compound-induced cell death | Significant increase compared to control | HCT AKO cells | [2] |

| SMAC release | Induced by this compound independently of BAX/BAK | HeLa cells infected with Shigella flexneri | [2] |

Table 2: Quantitative Parameters of this compound-Mediated Apoptotic Events. This table highlights the concentrations of this compound required to induce key downstream events of apoptosis, such as cytochrome c release and cell death, in various experimental models.

Signaling Pathways and Molecular Mechanisms

The intricate network of interactions involving this compound is best understood through visual representations of the signaling pathways.

Figure 1: The dual role of this compound in linking extrinsic and intrinsic apoptosis. This diagram illustrates how death receptor activation leads to caspase-8-mediated cleavage of BID to this compound. This compound then translocates to the mitochondrion where it can either activate BAX/BAK to form pores or directly permeabilize the outer mitochondrial membrane, both leading to cytochrome c release and subsequent caspase activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in MOMP.

Isolation of Mitochondria from Cultured Cells

Objective: To obtain a pure and functional mitochondrial fraction from cultured cells for use in in vitro assays.

Materials:

-

Cultured cells (e.g., HeLa, HEK293T) at 70-80% confluency

-

Phosphate-buffered saline (PBS), ice-cold

-

Mitochondria Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.5, supplemented with protease inhibitors (e.g., PMSF) just before use.

-

Dounce homogenizer with a tight-fitting pestle

-

Centrifuge and microcentrifuge capable of reaching 15,000 x g at 4°C

-

BCA Protein Assay Kit

Procedure:

-

Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells) at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold MIB per 1x10⁷ cells.

-

Allow cells to swell on ice for 15 minutes.

-

Homogenize the cell suspension with 20-30 strokes of a pre-chilled Dounce homogenizer. Check for cell lysis under a microscope.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new pre-chilled tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction).

-

Wash the mitochondrial pellet by resuspending in 1 mL of MIB and centrifuging again at 10,000 x g for 15 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of MIB (e.g., 50-100 µL).

-

Determine the protein concentration of the mitochondrial fraction using a BCA assay.

-

Use the isolated mitochondria immediately for downstream assays or store at -80°C for future use.

Figure 2: Workflow for the isolation of mitochondria from cultured cells. This diagram outlines the key steps, including cell harvesting, homogenization, and differential centrifugation, to obtain a purified mitochondrial fraction.

In Vitro Cytochrome c Release Assay

Objective: To quantitatively measure the release of cytochrome c from isolated mitochondria upon treatment with recombinant this compound.

Materials:

-

Isolated mitochondria (from Protocol 4.1)

-

Recombinant this compound protein

-

Mitochondrial Respiration Buffer (MRB): 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, 5 mM glutamate, 2.5 mM malate, 1 mM MgCl₂, pH 7.2

-

Microcentrifuge

-

SDS-PAGE gels and Western blotting reagents

-

Anti-cytochrome c antibody

-

Anti-COX IV or VDAC antibody (as a mitochondrial loading control)

Procedure:

-

Dilute the isolated mitochondria to a final concentration of 1 mg/mL in pre-warmed MRB.

-

In separate microcentrifuge tubes, add the desired concentrations of recombinant this compound (e.g., 0, 5, 10, 25, 50 nM) to the mitochondrial suspension.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Pellet the mitochondria by centrifugation at 12,000 x g for 5 minutes at 4°C.

-

Carefully collect the supernatant, which contains the released proteins.

-

Lyse the mitochondrial pellet in an equal volume of RIPA buffer.

-

Analyze equal volumes of the supernatant and the lysed pellet fractions by SDS-PAGE and Western blotting.

-

Probe the Western blot with an anti-cytochrome c antibody to detect its presence in the supernatant and pellet.

-

Probe the blot with an antibody against a mitochondrial protein that is not released during MOMP (e.g., COX IV or VDAC) to serve as a loading control for the pellet fraction.

-

Quantify the band intensities to determine the percentage of cytochrome c released.

BAX/BAK Oligomerization Assay by Chemical Cross-linking

Objective: To detect the formation of BAX and BAK oligomers in the mitochondrial outer membrane induced by this compound.

Materials:

-

Isolated mitochondria

-

Recombinant this compound

-

Cross-linking reagent (e.g., 1 mM disuccinimidyl suberate - DSS, or 1 mM bismaleimidoethane - BMOE)

-

Quenching buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

SDS-PAGE gels (non-reducing) and Western blotting reagents

-

Anti-BAX and anti-BAK antibodies

Procedure:

-

Incubate isolated mitochondria (1 mg/mL) with or without recombinant this compound (e.g., 50 nM) in MRB at 37°C for 30 minutes.

-

Add the cross-linking reagent to a final concentration of 1 mM.

-

Incubate for 30 minutes at room temperature with gentle agitation.

-

Quench the cross-linking reaction by adding quenching buffer and incubating for 15 minutes.

-

Pellet the mitochondria by centrifugation at 12,000 x g for 5 minutes at 4°C.

-

Lyse the mitochondrial pellet in non-reducing SDS-PAGE sample buffer.

-

Separate the proteins on a non-reducing SDS-PAGE gel.

-

Perform Western blotting and probe with anti-BAX and anti-BAK antibodies.

-

Analyze the blot for the appearance of higher molecular weight bands corresponding to BAX and BAK dimers, trimers, and larger oligomers.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the dissipation of the mitochondrial membrane potential, a hallmark of MOMP, using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).

Materials:

-

Cultured cells

-

TMRE stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

-

Fluorescence microscope or flow cytometer

Procedure:

-

Plate cells in a suitable format for microscopy (e.g., glass-bottom dishes) or flow cytometry.

-

Treat the cells with the desired apoptotic stimulus to induce this compound activation (e.g., TRAIL).

-

Prepare a working solution of TMRE in pre-warmed cell culture medium at a final concentration of 25-100 nM.

-

For a positive control, treat a separate set of cells with 10 µM FCCP for 10 minutes to induce complete mitochondrial depolarization.

-

Remove the culture medium from the cells and add the TMRE-containing medium.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Wash the cells twice with pre-warmed PBS.

-

Immediately analyze the cells by fluorescence microscopy (detecting red fluorescence) or flow cytometry (in the PE channel). A decrease in TMRE fluorescence intensity indicates mitochondrial membrane depolarization.

Conclusion and Future Directions

This compound stands as a critical integrator of death signals, executing the mitochondrial program of apoptosis through both direct and indirect mechanisms. Its ability to activate BAX/BAK and to independently permeabilize the mitochondrial outer membrane highlights its robust pro-apoptotic function. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further investigation into the intricate regulation of MOMP.

For drug development professionals, a deep understanding of this compound's mechanisms of action is paramount for designing novel therapeutics that can modulate apoptosis. Targeting the activation of BID or the interactions of this compound with other Bcl-2 family members represents a promising strategy for the treatment of cancers and other diseases characterized by deregulated apoptosis. Future research will likely focus on the structural basis of this compound-induced pore formation, the spatiotemporal dynamics of this compound at the mitochondrial membrane, and the development of small molecules that can either mimic or inhibit this compound's pro-apoptotic functions.

References

- 1. youtube.com [youtube.com]

- 2. Cytochrome c release from mitochondria proceeds by a two-step process. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. agilent.com [agilent.com]

- 6. drexel.edu [drexel.edu]

- 7. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. miR-26a-Targeting SLC7A11 Regulates Erastin-Induced Granulosa Cell Ferroptosis | MDPI [mdpi.com]

The Structure-Function Nexus of tBID: A Technical Guide for Apoptosis Researchers and Drug Development

An In-depth Exploration of the Pro-Apoptotic Bcl-2 Family Member, Truncated BID (tBID), and its Pivotal Role in Mitochondrial Apoptosis.

This technical guide provides a comprehensive overview of the truncated form of the BH3-interacting domain death agonist (BID), known as this compound. It is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's structure, its mechanism of action in the intrinsic apoptotic pathway, and the critical relationship between its structural features and pro-apoptotic function. This document synthesizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows involving this compound.

Introduction: this compound as a Key Mediator of Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. This family is comprised of both pro-apoptotic and anti-apoptotic members that engage in a complex network of interactions to determine cell fate. The BH3-only proteins, a subgroup of the pro-apoptotic faction, act as sentinels for cellular stress and damage. Among these, BID holds a unique position as a crucial link between the extrinsic and intrinsic apoptotic pathways.

Upon activation of death receptors such as Fas or TNFR1, the initiator caspase, caspase-8, is activated.[1] Caspase-8 proteolytically cleaves the full-length, largely inactive BID protein into two fragments: a small N-terminal fragment and a larger C-terminal fragment of approximately 15 kDa, known as this compound.[2] This cleavage event unleashes the pro-apoptotic potential of this compound, triggering its translocation from the cytosol to the mitochondria.[2] At the mitochondrial outer membrane (MOM), this compound orchestrates the activation of the effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors, and the subsequent activation of the caspase cascade that culminates in cell death.[3][4]

Recent evidence also suggests that this compound can induce apoptosis independently of BAX and BAK, highlighting a more complex and multifaceted role in apoptosis than previously understood.[5] This guide will delve into the structural intricacies of this compound that govern these critical functions and the experimental approaches used to elucidate them.

The Structural Landscape of this compound

The full-length BID protein consists of eight α-helices.[6] The caspase-8 cleavage event between Asp59 and Gly60 results in the formation of this compound, which comprises helices α3 through α8.[6] A key structural feature of this compound is the centrally located BH3 (Bcl-2 Homology 3) domain within helix α3, which is essential for its interactions with other Bcl-2 family members.[3]

Nuclear Magnetic Resonance (NMR) studies of human this compound in a membrane-mimicking environment (LPPG micelles) have revealed that membrane-associated this compound adopts an extended, C-shaped conformation with six well-defined α-helices.[7][8] All six helices, including the BH3-containing helix α3, interact with the micelle, suggesting an "on the membrane" mode of action.[7][8] This is a significant finding, as it was previously thought that the BH3 domain remained exposed to the aqueous solvent to interact with other proteins.[7] Helices α6 and α7 are more deeply embedded in the membrane mimic.[7][8]

A critical aspect of this compound's function is its interaction with the mitochondrial-specific lipid, cardiolipin.[9][10] This interaction is crucial for the targeting and localization of this compound to the mitochondria, specifically to contact sites between the inner and outer mitochondrial membranes, which are enriched in cardiolipin.[9][11]

The Functional Mechanisms of this compound in Apoptosis

The pro-apoptotic function of this compound is executed through a series of well-defined steps, beginning with its activation and culminating in the permeabilization of the outer mitochondrial membrane.

Activation by Caspase-8

Mitochondrial Targeting and Translocation

Following its generation in the cytosol, this compound translocates to the mitochondria. This process is heavily dependent on the presence of cardiolipin in the outer mitochondrial membrane.[9][10] The interaction with cardiolipin facilitates the stable association of this compound with the mitochondrial surface, positioning it to interact with its downstream targets.

Activation of BAX and BAK

The canonical function of this compound at the mitochondria is to activate the pro-apoptotic effector proteins BAX and BAK.[3] this compound acts as a direct activator, binding to BAX and inducing a conformational change that leads to BAX's insertion into the mitochondrial outer membrane and subsequent oligomerization to form pores.[12][13] This interaction is mediated by the BH3 domain of this compound.

BAX/BAK-Independent Apoptosis

Intriguingly, recent studies have demonstrated that this compound can induce MOMP and apoptosis even in the absence of BAX and BAK.[5][14] This suggests that this compound itself may possess pore-forming capabilities or can induce membrane disruption through other mechanisms. This BAX/BAK-independent activity appears to be dependent on helix 6 of this compound.[5]

Homooligomerization

There is also evidence to suggest that this compound can form homooligomers, potentially homotrimers, within the mitochondrial membrane. This self-association may represent an alternative mechanism for inducing mitochondrial dysfunction and apoptosis.

Quantitative Analysis of this compound Interactions

The function of this compound is intrinsically linked to its binding affinities for various partners, including other Bcl-2 family proteins and lipids. The following table summarizes key quantitative data from the literature.

| Interacting Partner | Technique | Affinity (Kd) | 2D Affinity (2D-Kd) | Notes |

| BCL-XL | Isothermal Titration Calorimetry (ITC) | 27 nM | - | Interaction is enthalpy-driven.[9] |

| BAX (loosely membrane-associated) | Single-Molecule Microscopy | - | ~1.6 µm⁻² | Measured in a mitochondria-like supported lipid bilayer.[12][13] |

| BAX (transmembrane) | Single-Molecule Microscopy | - | ~0.1 µm⁻² | Affinity increases by an order of magnitude upon BAX transmembrane insertion.[12][13] |

Kinetics of this compound-Mediated Events

The apoptotic signaling cascade initiated by this compound is a rapid process. The table below outlines the kinetics of key events following the introduction of this compound.

| Event | Concentration of this compound | Kinetic Parameters | Experimental System |

| Cytochrome c release | 2.5 nM | ~10-second delay, complete within 50-70 seconds | Permeabilized HepG2 cells |

| Smac/DIABLO release | 2.5 nM | Synchronized with cytochrome c release | Permeabilized HepG2 cells |

| Mitochondrial depolarization | 2.5 nM | Synchronized with cytochrome c release | Permeabilized HepG2 cells |

Data for the kinetics of this compound-mediated events was qualitatively described in the literature; specific rate constants were not provided.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involving this compound is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow.

Caption: The this compound activation pathway, from death receptor signaling to apoptosis.

Caption: BAX/BAK-independent apoptotic pathway mediated by this compound.

Caption: A general experimental workflow for studying this compound structure and function.

Detailed Methodologies for Key Experiments

This section provides an overview of the methodologies for key experiments used to study the structure-function relationship of this compound. These are generalized protocols and should be optimized for specific experimental conditions.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of this compound binding to its partners (e.g., BCL-XL).

Methodology:

-

Sample Preparation:

-

Express and purify recombinant this compound and the binding partner (e.g., BCL-XL) to high purity.

-

Dialyze both proteins extensively against the same buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4) to ensure buffer matching.

-

Determine the accurate concentrations of both protein solutions using a reliable method (e.g., UV-Vis spectroscopy with calculated extinction coefficients).

-

Degas both solutions immediately before the ITC experiment to prevent bubble formation.

-

-

ITC Experiment:

-

Load the macromolecule (e.g., BCL-XL, typically at a concentration of 10-20 µM) into the sample cell of the calorimeter.

-

Load the ligand (this compound, typically at a concentration 10-20 times that of the macromolecule) into the injection syringe.

-

Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2-10 µL per injection).

-

Perform an initial equilibration period to establish a stable baseline.

-

Initiate the titration, injecting the ligand into the sample cell at regular intervals.

-

Record the heat changes associated with each injection.

-

-

Data Analysis:

-

Integrate the peaks in the raw data to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).

-

Calculate the entropy change (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/Kd)).

-

Fluorescence Anisotropy for Binding Assays

Objective: To measure the binding affinity of this compound to a fluorescently labeled partner.

Methodology:

-

Sample Preparation:

-

Label one of the binding partners (e.g., a peptide corresponding to a binding domain or a small protein partner) with a suitable fluorophore (e.g., fluorescein).

-

Purify the labeled molecule to remove any free dye.

-

Prepare a series of dilutions of the unlabeled protein (this compound) in a suitable buffer.

-

-

Anisotropy Measurement:

-

In a microplate or cuvette, mix a constant, low concentration of the fluorescently labeled molecule with increasing concentrations of the unlabeled this compound.

-

Allow the binding reaction to reach equilibrium.

-

Measure the fluorescence anisotropy of each sample using a fluorometer equipped with polarizing filters. Excite the sample with vertically polarized light and measure the emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane.

-

Calculate the anisotropy (r) for each sample using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is the G-factor of the instrument.

-

-

Data Analysis:

-

Plot the change in fluorescence anisotropy as a function of the concentration of the unlabeled this compound.

-

Fit the resulting binding curve to a suitable binding equation (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

Cell Death Assay using DRAQ7 and Live-Cell Imaging

Objective: To quantify this compound-induced cell death in real-time.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., a cancer cell line) in a multi-well plate suitable for live-cell imaging.

-

Induce the expression of this compound (e.g., through transfection with a this compound-expressing plasmid) or treat the cells with a stimulus that leads to endogenous BID cleavage (e.g., TRAIL).

-

-

Staining and Imaging:

-

Add DRAQ7, a far-red fluorescent dye that only enters cells with compromised plasma membranes, to the cell culture medium at the recommended concentration.

-

Place the plate in a live-cell imaging system (e.g., IncuCyte) equipped with appropriate filters for brightfield and far-red fluorescence.

-

Acquire images at regular intervals (e.g., every 1-2 hours) over the desired time course.

-

-

Data Analysis:

-

Use the imaging software to automatically segment and count the total number of cells (from brightfield images) and the number of DRAQ7-positive (dead) cells at each time point.

-

Calculate the percentage of dead cells for each condition over time.

-

Plot the percentage of cell death versus time to generate kinetic curves of this compound-induced cell death.

-

Co-Immunoprecipitation (Co-IP) for Interaction Partners

Objective: To identify proteins that interact with this compound in a cellular context.

Methodology:

-

Cell Lysis:

-

Lyse cells expressing the protein of interest (e.g., FLAG-tagged this compound) with a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific to the protein of interest (e.g., anti-FLAG antibody) to form an antibody-antigen complex.

-

Add protein A/G-coupled beads to the lysate to capture the antibody-antigen complexes.

-

Incubate with gentle rotation to allow for binding.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using an elution buffer (e.g., a low pH buffer or a buffer containing a competitive antigen).

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interaction partners.

-

Alternatively, for unbiased identification of interaction partners, the entire eluate can be analyzed by mass spectrometry.

-

This compound in Drug Development and Cancer Therapy

The central role of this compound in initiating mitochondrial apoptosis makes it an attractive, albeit challenging, target for therapeutic intervention. Strategies aimed at modulating this compound activity could have significant implications for the treatment of diseases characterized by dysregulated apoptosis, such as cancer.

-

BH3 Mimetics: While most current BH3 mimetic drugs target anti-apoptotic proteins like BCL-2 and BCL-XL, the development of molecules that directly activate pro-apoptotic proteins like BID or mimic the function of this compound is an area of active research.

-

Targeting the this compound-Mitochondria Interaction: Interfering with the translocation of this compound to the mitochondria or its interaction with cardiolipin could be a viable strategy to inhibit apoptosis in diseases where cell death is excessive.

-

Exploiting this compound for Cancer Therapy: In cancer, where apoptosis is often evaded, strategies to enhance this compound activity or deliver a this compound-like molecule specifically to tumor cells could be a powerful pro-apoptotic therapy.[15] The ability of this compound to induce apoptosis even in the absence of BAX and BAK could be particularly advantageous in cancers that have developed resistance to conventional therapies by downregulating these effector proteins.[5]

Conclusion

This compound stands as a critical executioner of the apoptotic signal, bridging death receptor activation to mitochondrial demise. Its intricate structure, particularly the membrane-associated conformation and the versatile BH3 domain, dictates its multifaceted functions. The ability of this compound to directly activate BAX and BAK, and even to induce apoptosis independently, underscores its central role in cellular life-and-death decisions. A thorough understanding of the this compound structure-function relationship, facilitated by the quantitative and methodological approaches outlined in this guide, is paramount for the continued exploration of apoptosis and the development of novel therapeutic strategies that target this fundamental biological process.

References

- 1. BID is cleaved by caspase-8 within a native complex on the mitochondrial membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cleavage of BID by caspase 8 mediates the mitochondrial damage in the Fas pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reconstitution of Proapoptotic BAK Function in Liposomes Reveals a Dual Role for Mitochondrial Lipids in the BAK-driven Membrane Permeabilization Process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cleavage by Caspase 8 and Mitochondrial Membrane Association Activate the BH3-only Protein Bid during TRAIL-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]

- 6. Electrostatic Clamp and Loop Dynamics Dictate Caspase‑8 Cleavage of the Apoptotic Protein Bid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mapping the interaction of pro-apoptotic this compound with pro-survival BCL-XL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct Measurement of the Affinity between this compound and Bax in a Mitochondria-Like Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mapping the interaction of pro-apoptotic this compound with pro-survival BCL-XL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The pro-apoptotic Bcl-2 family member this compound localizes to mitochondrial contact sites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Direct Measurement of the Affinity between this compound and Bax in a Mitochondria-Like Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide on the Activation of tBID by Caspase-8

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The activation of the pro-apoptotic Bcl-2 family member BID (BH3 Interacting-Domain Death Agonist) by caspase-8 is a critical signaling nexus in the extrinsic pathway of apoptosis. This event serves as a key amplification loop, connecting death receptor-mediated signaling to the mitochondrial (intrinsic) pathway of programmed cell death. Understanding the precise molecular mechanisms governing this interaction is paramount for the development of novel therapeutics targeting apoptosis for diseases such as cancer and autoimmune disorders. This guide provides a detailed technical overview of the activation of BID by caspase-8, including the underlying molecular biology, quantitative kinetic data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

The Core Mechanism: From Death Signal to Mitochondrial Commitment

The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands, such as FasL or TRAIL, to their cognate death receptors on the cell surface. This ligation event triggers the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) and procaspase-8 to form the Death-Inducing Signaling Complex (DISC).[1] Within the DISC, procaspase-8 molecules are brought into close proximity, leading to their dimerization and subsequent auto-proteolytic activation.[2]

Once activated, caspase-8, an initiator caspase, cleaves a variety of downstream substrates, a key one being the cytosolic protein BID.[3] Caspase-8 specifically cleaves BID at two distinct aspartate residues, Asp60 and Asp75, generating a truncated, activated fragment known as tBID (truncated BID).[4][5] While the full-length BID protein is largely inactive and resides in the cytosol, the cleavage event exposes the BH3 domain of this compound, triggering a conformational change and its translocation to the outer mitochondrial membrane.[3]

At the mitochondria, this compound interacts with and activates the pro-apoptotic effector proteins BAX and BAK. This leads to their oligomerization and the formation of pores in the outer mitochondrial membrane, a process known as Mitochondrial Outer Membrane Permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, ultimately leading to the activation of effector caspases (e.g., caspase-3 and -7) and the execution of apoptosis.

Signaling Pathway Diagram

Caption: Caspase-8 mediated activation of this compound and subsequent mitochondrial apoptosis.

Quantitative Data on BID Cleavage by Caspase-8

The efficiency of BID cleavage by caspase-8 is a critical determinant of the apoptotic threshold. While precise kinetic parameters can vary depending on experimental conditions, the following table summarizes estimated values for the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the cleavage of BID by caspase-8.

| Substrate | Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| BID | Caspase-8 | Not Reported | Not Reported | 1.2 x 10⁵ | |

| Procaspase-3 | Caspase-8 | Not Reported | Not Reported | 4.8 x 10⁴ |

Note: The provided kcat/Km value is an estimation for a caspase-8 mutant. Specific kinetic parameters for wild-type human caspase-8 cleaving human BID are not consistently reported in the literature, highlighting a potential area for further investigation.

Experimental Protocols

In Vitro Caspase-8 Cleavage Assay of BID

This protocol describes the in vitro cleavage of recombinant BID protein by active caspase-8, followed by analysis using SDS-PAGE and Western blotting.

Materials:

-

Recombinant human BID protein

-

Active recombinant human caspase-8

-

Caspase assay buffer (20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody against BID

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

In a microcentrifuge tube, combine recombinant BID (final concentration 1-5 µM) and active caspase-8 (final concentration 50-200 nM) in caspase assay buffer.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes.

-

Resolve the protein samples on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BID antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the bands using an imaging system. The appearance of a ~15 kDa band corresponding to this compound indicates successful cleavage.

Western Blot Protocol for this compound Detection in Cell Lysates

This protocol details the detection of endogenous this compound in cells undergoing apoptosis.

Materials:

-

Cells treated with an apoptotic stimulus (e.g., FasL, TRAIL)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer

-

Primary antibody specific for the neo-epitope of this compound or a general BID antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated and untreated (control) cells with lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

-

Follow steps 5-11 from the in vitro cleavage assay protocol. An increased signal for the ~15 kDa this compound band in the treated cells compared to the control indicates caspase-8 activation and BID cleavage.

Cytochrome c Release Assay

This protocol outlines the detection of cytochrome c release from the mitochondria into the cytosol, a downstream consequence of this compound activation.

Materials:

-

Treated and untreated cells

-

Mitochondria/Cytosol Fractionation Kit

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer

-

Primary antibody against cytochrome c

-

Primary antibody against a cytosolic marker (e.g., GAPDH)

-

Primary antibody against a mitochondrial marker (e.g., COX IV)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Fractionate the treated and untreated cells into cytosolic and mitochondrial fractions using a commercially available kit according to the manufacturer's instructions.

-

Determine the protein concentration of both the cytosolic and mitochondrial fractions.

-

Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour.

-

Probe separate blots or strip and re-probe the same blot with antibodies against cytochrome c, a cytosolic marker, and a mitochondrial marker.

-

Develop the blots using a chemiluminescent substrate. An increase in the cytochrome c signal in the cytosolic fraction of treated cells, with a corresponding decrease in the mitochondrial fraction, indicates cytochrome c release. The cytosolic and mitochondrial markers confirm the purity of the fractions.

Experimental Workflow Diagram

Caption: Workflow for key experiments to study this compound activation.

Structural Insights

The three-dimensional structures of both caspase-8 and BID have been elucidated, providing a framework for understanding their interaction. Procaspase-8 exists as a monomer and dimerizes upon recruitment to the DISC. The active form of caspase-8 is a heterotetramer. BID is a globular protein composed of eight alpha-helices. The caspase-8 cleavage sites are located in a flexible loop region between helices α1 and α2.

Relevant PDB IDs:

-

Human Procaspase-8: 6PX9, 8YD8

-

Human BID: 2BID

-

Human this compound: 2M5I

Structural Relationship Diagram

Caption: Structural transitions in caspase-8 activation and BID cleavage.

Conclusion and Future Directions

The activation of this compound by caspase-8 represents a tightly regulated and critical step in the execution of extrinsic apoptosis. The cleavage of BID unleashes a potent pro-apoptotic signal that commits the cell to mitochondrial-mediated death. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate this crucial pathway.

Future research should focus on obtaining more precise kinetic data for the wild-type caspase-8 and BID interaction. Furthermore, a deeper understanding of the structural dynamics of the caspase-8/BID complex could pave the way for the rational design of small molecule modulators. Such molecules could have significant therapeutic potential, either by promoting apoptosis in cancer cells or by inhibiting it in diseases characterized by excessive cell death. The continued exploration of this pathway will undoubtedly yield valuable insights into the fundamental mechanisms of life and death at the cellular level.

References

- 1. Caspase-8 auto-cleavage regulates programmed cell death and collaborates with RIPK3/MLKL to prevent lymphopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cleavage of BID by caspase 8 mediates the mitochondrial damage in the Fas pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. med.stanford.edu [med.stanford.edu]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the tBID Translocation to Mitochondria Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tBID translocation to mitochondria signaling pathway, a critical axis in the regulation of apoptosis. We will delve into the molecular mechanisms, quantitative data, and detailed experimental protocols relevant to this pathway, offering valuable insights for researchers and professionals in drug development.

Introduction: The Central Role of this compound in Apoptosis

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or unwanted cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are the principal regulators of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway converges on the permeabilization of the outer mitochondrial membrane (MOMP), a point of no return that commits a cell to death.

The BH3-only protein Bid (BH3 interacting-domain death agonist) serves as a crucial sentinel for extrinsic apoptotic signals, such as those initiated by the binding of death ligands like FasL or TNF-α to their respective receptors.[1] Upon activation of these death receptors, the initiator caspase, caspase-8, is recruited and activated.[2] Active caspase-8 then cleaves the inactive, cytosolic Bid protein to generate a truncated, active fragment known as this compound.[2][3] This cleavage event unleashes the pro-apoptotic potential of Bid, transforming it into a potent death ligand that translocates to the mitochondria to initiate MOMP.

The Signaling Pathway: From Caspase-8 Activation to Mitochondrial Demise

The this compound translocation to mitochondria signaling pathway can be dissected into a series of well-defined molecular events, from the initial cleavage of Bid to the ultimate permeabilization of the mitochondrial outer membrane.

Caspase-8-Mediated Cleavage of Bid

The journey of this compound begins with the proteolytic cleavage of the full-length Bid protein. In the extrinsic apoptosis pathway, the activation of death receptors leads to the formation of the death-inducing signaling complex (DISC), where pro-caspase-8 is activated through dimerization and auto-proteolysis.[1] Active caspase-8 then specifically cleaves Bid at an aspartic acid residue (Asp59 in humans), generating two fragments: a smaller N-terminal fragment (p7) and the larger C-terminal fragment, p15, which is commonly referred to as this compound. While other caspases, such as caspase-3, can also cleave Bid, caspase-8 is the primary initiator in the context of death receptor-mediated apoptosis.[2]

Interestingly, caspase-8 and Bid can form a native complex on the mitochondrial membrane, suggesting that the cleavage of Bid can occur directly at its site of action.[4] This localized activation of Bid ensures an efficient and targeted delivery of the pro-apoptotic signal to the mitochondria.

Translocation of this compound to the Mitochondria

Following its generation, this compound undergoes a conformational change and translocates from the cytosol to the outer mitochondrial membrane (OMM). This translocation is a critical step, as this compound is inactive in the cytosol and must reach the mitochondria to exert its pro-apoptotic function. The targeting of this compound to the mitochondria is facilitated by its interaction with specific components of the OMM.

One key factor in this compound's mitochondrial recruitment is the mitochondrial-specific phospholipid, cardiolipin.[5][6][7] this compound has been shown to directly interact with cardiolipin, and this interaction is thought to be crucial for its stable association with the OMM.[5][8] In addition to cardiolipin, the mitochondrial outer membrane protein MTCH2 (Mitochondrial Carrier Homologue 2) has been identified as a receptor for this compound, further facilitating its recruitment to the mitochondria.[9][10] Interestingly, studies have shown that either cardiolipin or MTCH2 can be sufficient for this compound recruitment, suggesting a degree of redundancy in this process.[9]

The structural basis for this compound's interaction with the mitochondrial membrane involves several of its α-helical domains. While the BH3 domain is essential for its downstream pro-apoptotic activity, helices α4-α6 have been implicated in the initial binding to the mitochondria.[5]

Activation of Bax and Bak and Induction of MOMP

Once at the mitochondrial outer membrane, this compound acts as a direct activator of the pro-apoptotic effector proteins Bax and Bak.[11][12] In healthy cells, Bax is predominantly cytosolic, while Bak is integrated into the OMM. This compound induces a conformational change in both Bax and Bak, leading to their oligomerization and the formation of pores in the OMM.[11][12]

The interaction between this compound and Bax/Bak is a key event in the initiation of MOMP. This process involves a stepwise activation, where this compound first engages with Bax, leading to the exposure of its N-terminus and subsequent insertion into the mitochondrial membrane.[11][12] Once inserted, Bax molecules oligomerize to form the pores that permeabilize the membrane. A similar mechanism is proposed for Bak activation by this compound.

The permeabilization of the outer mitochondrial membrane leads to the release of pro-apoptotic factors from the intermembrane space into the cytosol. These factors include cytochrome c, which binds to Apaf-1 to form the apoptosome and activate caspase-9, and Smac/DIABLO, which inhibits inhibitors of apoptosis proteins (IAPs).[13][14] The release of these factors amplifies the apoptotic signal and leads to the execution phase of apoptosis.

Quantitative Data

A quantitative understanding of the molecular interactions and kinetics within the this compound signaling pathway is crucial for developing targeted therapeutics. The following table summarizes key quantitative data available in the literature.

| Interaction/Process | Parameter | Value | Method | Reference |

| This compound - Bax Binding Affinity (loosely membrane-associated) | 2D-KD | ~1.6 µm-2 | Single-particle cross-correlation analysis | [15][16] |

| This compound - Bax Binding Affinity (transmembrane) | 2D-KD | ~0.1 µm-2 | Single-particle cross-correlation analysis | [15][16] |

| This compound-induced Cytochrome c Release | Onset | ~10 seconds | Rapid filtration and Western blotting | [17] |

| This compound-induced Cytochrome c Release | Completion | 50-70 seconds | Rapid filtration and Western blotting | [17] |

| This compound-induced Mitochondrial Depolarization | Onset | Lagged slightly behind cytochrome c release | Fluorimetry | [17] |

| Caspase-8 Cleavage of Bid | Cleavage Sites | Asp60 and Asp75 | Mass Spectrometry, Western Blot | [18] |

Experimental Protocols

The study of the this compound translocation to mitochondria signaling pathway relies on a variety of sophisticated experimental techniques. This section provides detailed methodologies for key experiments.

Mitochondrial Isolation from Cultured Cells

This protocol describes the isolation of mitochondria from cultured cells using differential centrifugation, a common method for obtaining enriched mitochondrial fractions.[19][20][21]

Materials:

-

Cultured cells (e.g., HeLa, Jurkat)

-

Phosphate-buffered saline (PBS), ice-cold

-

Mitochondria Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.5, with freshly added protease inhibitors.

-

Dounce homogenizer with a tight-fitting pestle

-

Microcentrifuge and refrigerated centrifuge

-

Bradford assay reagents for protein quantification

Procedure:

-

Harvest cultured cells by centrifugation at 600 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in 1 mL of ice-cold MIB.

-

Allow the cells to swell on ice for 20 minutes.

-

Homogenize the cells using a pre-chilled Dounce homogenizer with 20-30 strokes of the tight-fitting pestle. Check for cell lysis under a microscope.

-

Transfer the homogenate to a microcentrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new pre-chilled tube.

-

Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction).

-

Resuspend the mitochondrial pellet in a small volume of MIB.

-

Determine the protein concentration of the mitochondrial fraction using the Bradford assay.

-

The isolated mitochondria can be used immediately for downstream applications or stored at -80°C.

In Vitro Cytochrome c Release Assay

This assay measures the release of cytochrome c from isolated mitochondria in response to recombinant this compound, providing a direct assessment of MOMP.[20][22][23]

Materials:

-

Isolated mitochondria (from Protocol 4.1)

-

Recombinant this compound protein

-

Reaction Buffer: 125 mM KCl, 10 mM Tris-HCl pH 7.4, 5 mM glutamate, 2.5 mM malate, 1 mM KH2PO4.

-

Microcentrifuge

-

SDS-PAGE gels and Western blotting reagents

-

Anti-cytochrome c antibody

Procedure:

-

Thaw the isolated mitochondria on ice.

-

Dilute the mitochondria to a final concentration of 1 mg/mL in the reaction buffer.

-

Add recombinant this compound to the mitochondrial suspension at the desired final concentration (e.g., 10-100 nM). Include a control with no this compound.

-

Incubate the reaction mixture at 30°C for the desired time points (e.g., 0, 15, 30, 60 minutes).

-

At each time point, centrifuge the samples at 12,000 x g for 5 minutes at 4°C to separate the mitochondria (pellet) from the supernatant.

-

Carefully collect the supernatant, which contains the released cytochrome c.

-

Lyse the mitochondrial pellet in a suitable lysis buffer.

-

Analyze both the supernatant and the pellet fractions by SDS-PAGE and Western blotting using an anti-cytochrome c antibody.

-

Quantify the amount of cytochrome c in the supernatant relative to the total amount (supernatant + pellet) to determine the percentage of cytochrome c release.

Co-Immunoprecipitation (Co-IP) of this compound and Bax/Bak

Co-IP is used to investigate the in vivo or in vitro interaction between this compound and its binding partners, Bax and Bak.[24]

Materials:

-

Cell lysate or isolated mitochondria from cells undergoing apoptosis

-

Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease inhibitors.

-

Primary antibody against this compound, Bax, or Bak (ensure it is validated for IP)

-

Protein A/G magnetic beads or agarose beads

-

Wash Buffer: Co-IP Lysis Buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

-

Elution Buffer: Glycine-HCl pH 2.5 or SDS-PAGE sample buffer.

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies for detecting the co-immunoprecipitated proteins.

Procedure:

-

Prepare cell lysate by incubating cells in Co-IP Lysis Buffer on ice for 30 minutes, followed by centrifugation to clear the lysate.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-tBID) overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads using Elution Buffer.

-

Neutralize the eluate if using a low pH elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting partners (e.g., anti-Bax and anti-Bak).

Conclusion and Future Directions

The this compound translocation to mitochondria signaling pathway represents a critical control point in the execution of apoptosis. The cleavage of Bid by caspase-8 and the subsequent translocation of this compound to the mitochondria to activate Bax and Bak are tightly regulated events that ultimately determine the fate of the cell. A thorough understanding of the molecular players, their interactions, and the kinetics of this pathway is paramount for the development of novel therapeutic strategies targeting apoptosis in diseases such as cancer and neurodegenerative disorders.

Future research in this field will likely focus on several key areas:

-

High-resolution structural studies: Elucidating the precise structures of this compound in complex with Bax and Bak on the mitochondrial membrane will provide invaluable insights into the mechanism of MOMP.

-

Quantitative modeling: Integrating kinetic and affinity data into comprehensive computational models will allow for a more predictive understanding of the pathway's dynamics and its response to therapeutic interventions.

-

Drug discovery: The development of small molecules that can modulate the activity of this compound or its interactions with other Bcl-2 family members holds great promise for the treatment of various diseases.

This guide has provided a detailed overview of the this compound signaling pathway, from its fundamental mechanisms to the practical experimental approaches used to study it. By leveraging this knowledge, researchers and drug development professionals can continue to unravel the complexities of apoptosis and translate these discoveries into innovative therapies.

References

- 1. An Analysis of the Truncated Bid- and ROS-dependent Spatial Propagation of Mitochondrial Permeabilization Waves during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cleavage by Caspase 8 and Mitochondrial Membrane Association Activate the BH3-only Protein Bid during TRAIL-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Insights of this compound, the Caspase-8-activated Bid, and Its BH3 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BID is cleaved by caspase-8 within a native complex on the mitochondrial membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bid-Cardiolipin Interaction at Mitochondrial Contact Site Contributes to Mitochondrial Cristae Reorganization and Cytochrome c Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic Issues of the Interaction of the Hairpin-Forming Domain of this compound with Mitochondrial Cardiolipin | PLOS One [journals.plos.org]

- 7. This compound interaction with cardiolipin primarily orchestrates mitochondrial dysfunctions and subsequently activates Bax and Bak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The interaction between this compound and cardiolipin or monolysocardiolipin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cardiolipin or MTCH2 can serve as this compound receptors during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTCH2/MIMP is a major facilitator of this compound recruitment to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stepwise Activation of BAX and BAK by this compound, BIM, and PUMA Initiates Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stepwise activation of BAX and BAK by this compound, BIM, and PUMA initiates mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. embopress.org [embopress.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Direct Measurement of the Affinity between this compound and Bax in a Mitochondria-Like Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rapid kinetics of this compound-induced cytochrome c and Smac/DIABLO release and mitochondrial depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Mitochondrial Isolation and Real-Time Monitoring of MOMP - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 21. Rapid Isolation And Purification Of Mitochondria For Transplantation By Tissue Dissociation And Differential Filtration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Assessing mitochondrial outer membrane permeabilization during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

Downstream Targets of tBID in the Apoptotic Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core downstream targets of truncated BID (tBID) within the apoptotic cascade. It provides a comprehensive overview of the molecular interactions, quantitative binding data, and detailed experimental methodologies relevant to the study of this compound-mediated apoptosis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of apoptosis and cancer biology.

Introduction to this compound and its Role in Apoptosis

The extrinsic apoptotic pathway is initiated by the activation of death receptors on the cell surface, leading to the recruitment and activation of caspase-8. A key substrate of activated caspase-8 is the pro-apoptotic Bcl-2 family member, BID (BH3 Interacting-Domain Death Agonist).[1][2] Caspase-8 cleaves BID to generate a C-terminal fragment known as truncated BID (this compound), which then translocates from the cytosol to the mitochondria.[1][2] At the mitochondrial outer membrane (MOM), this compound serves as a critical link between the extrinsic and intrinsic apoptotic pathways, initiating a cascade of events that culminate in mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors into the cytosol.

The this compound-Mediated Apoptotic Signaling Pathway

The central role of this compound is to activate the pro-apoptotic effector proteins BAX and BAK. Upon translocation to the mitochondria, this compound directly engages with and induces a conformational change in BAX and BAK, leading to their oligomerization and the formation of pores in the MOM.[3][4] This permeabilization of the outer mitochondrial membrane results in the release of cytochrome c, Smac/DIABLO, and other intermembrane space proteins into the cytosol, which in turn activates the caspase cascade and executes the apoptotic program. Additionally, this compound can interact with and inhibit anti-apoptotic Bcl-2 family members, such as Bcl-XL and Mcl-1, thereby relieving their inhibitory constraint on BAX and BAK.[5][6]

Quantitative Data on this compound Interactions

The interactions between this compound and its downstream targets are critical for the induction of apoptosis. The following tables summarize the available quantitative data on these interactions.

| Interacting Proteins | Method | Affinity (Kd) | Reference |

| This compound and BAX (loosely membrane-associated) | Single-particle cross-correlation analysis | ~1.6 µm⁻² (2D-Kd) | [1][7] |

| This compound and BAX (transmembrane) | Single-particle cross-correlation analysis | ~0.1 µm⁻² (2D-Kd) | [1][7] |

| This compound and Bcl-XL | Isothermal Titration Calorimetry (ITC) | ~27 nM | [6] |

| This compound and BAK | - | Not yet quantitatively determined | - |

| This compound and Mcl-1 | Co-immunoprecipitation | Potent binding partner | [5] |

Table 1: Binding Affinities of this compound with its Downstream Targets

| Process | Method | Time Course | Reference |

| This compound-induced Cytochrome c release | Western Blotting of cytosolic fractions | Begins after a ~10s delay, complete by 50-70s with 2.5 nM this compound | |

| This compound-induced Smac/DIABLO release | Western Blotting of cytosolic fractions | Synchronized with Cytochrome c release | |

| This compound-induced BAK oligomerization | Chemical cross-linking (BMH) | Forms dimers, trimers, and tetramers | [4] |

Table 2: Kinetics of this compound-Mediated Events

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream effects of this compound.

In Vitro Cytochrome c Release Assay from Isolated Mitochondria

This assay measures the ability of this compound to induce the release of cytochrome c from isolated mitochondria, a key indicator of MOMP.

Materials:

-

Mitochondria Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.5.

-

Reaction Buffer (RB): 125 mM KCl, 10 mM Tris-HCl pH 7.4, 5 mM glutamate, 2.5 mM malate, 1 mM KPO4, 10 µM EGTA.

-

Recombinant this compound protein.

-

Isolated mitochondria from a relevant cell line or tissue.

-

SDS-PAGE reagents and equipment.

-

Anti-cytochrome c antibody.

Procedure:

-

Isolate mitochondria from cells or tissues by differential centrifugation. Resuspend the final mitochondrial pellet in MIB.

-

Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., Bradford or BCA).

-

In a microcentrifuge tube, prepare the reaction mixture containing isolated mitochondria (typically 25-50 µg of protein) in Reaction Buffer.

-

Add recombinant this compound to the desired final concentration (e.g., 1-100 nM). Include a control reaction without this compound.

-

Incubate the reactions at 30°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Following incubation, centrifuge the tubes at 12,000 x g for 5 minutes at 4°C to pellet the mitochondria.

-

Carefully collect the supernatant, which contains the cytosolic fraction with any released cytochrome c.

-

Lyse the mitochondrial pellet in a suitable lysis buffer.

-

Analyze both the supernatant and the pellet fractions by SDS-PAGE and Western blotting using an anti-cytochrome c antibody to determine the amount of released and retained cytochrome c, respectively.

References

- 1. Direct Measurement of the Affinity between this compound and Bax in a Mitochondria-Like Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BCL‐2‐family protein this compound can act as a BAX‐like effector of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stepwise Activation of BAX and BAK by this compound, BIM, and PUMA Initiates Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a membrane-targeted death ligand, oligomerizes BAK to release cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mcl-1 interacts with truncated Bid and inhibits its induction of cytochrome c release and its role in receptor-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mapping the interaction of pro-apoptotic this compound with pro-survival BCL-XL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct Measurement of the Affinity between this compound and Bax in a Mitochondria-Like Membrane - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Death Messenger: A Technical Guide to the Discovery and Initial Characterization of tBID

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate signaling network of programmed cell death, or apoptosis, the Bcl-2 family of proteins serves as a critical control point, balancing the scales between cell survival and demise. Within this family, the BH3-only protein Bid was identified as a key sentinel, uniquely positioned to link the extrinsic apoptosis pathway, initiated by death receptors, to the intrinsic pathway, executed by mitochondria. The discovery that Bid is cleaved by caspase-8 into a truncated, highly pro-apoptotic fragment known as tBID, marked a pivotal moment in understanding the commitment of a cell to apoptosis. This technical guide provides an in-depth overview of the seminal research that led to the discovery and initial characterization of this compound, presenting the core findings, experimental methodologies, and quantitative data that laid the foundation for our current understanding of this potent death-inducing protein.

The Discovery of Bid as a Caspase-8 Substrate

The late 1990s saw a flurry of research aimed at elucidating the molecular connections between the activation of cell surface death receptors, such as Fas and TNF receptors, and the subsequent dismantling of the cell. It was known that activation of these receptors leads to the recruitment of adaptor proteins and the activation of an initiator caspase, caspase-8. Two independent research groups, led by Xiaodong Wang and Junying Yuan, published landmark papers in Cell in 1998 that identified Bid as a crucial substrate of caspase-8.[1][2]

Luo et al. purified a cytosolic factor that, in the presence of active caspase-8, could induce the release of cytochrome c from isolated mitochondria.[2] Through peptide mass fingerprinting, this factor was identified as the protein Bid.[2] Concurrently, Li et al. demonstrated that Bid is specifically cleaved by caspase-8 in the Fas signaling pathway.[1] These studies established that upon cleavage, the C-terminal fragment of Bid, termed this compound, translocates from the cytosol to the mitochondria, where it triggers the release of cytochrome c, a key event in the activation of the downstream caspase cascade and the execution of apoptosis.[1][2]

Initial Characterization of this compound

The initial characterization of this compound focused on three key properties: its generation by caspase-8, its translocation to the mitochondria, and its ability to induce cytochrome c release.

Caspase-8-Mediated Cleavage of Bid

The cleavage of Bid by caspase-8 was a critical finding that established the mechanism of its activation. In vitro experiments showed that recombinant caspase-8 could cleave Bid into two fragments, a larger C-terminal fragment (p15, or this compound) and a smaller N-terminal fragment (p7).[3] This cleavage was shown to be essential for Bid's pro-apoptotic activity, as a caspase-resistant mutant of Bid failed to induce apoptosis.

Translocation of this compound to Mitochondria

A defining feature of this compound is its ability to relocalize from the cytosol to the mitochondria upon its generation. Subcellular fractionation experiments, followed by Western blotting, were instrumental in demonstrating this phenomenon. In healthy cells, Bid is predominantly found in the cytosolic fraction. However, upon induction of apoptosis and cleavage by caspase-8, this compound was detected in the mitochondrial fraction, indicating its translocation to this organelle.[1]

Induction of Cytochrome c Release

The primary function of this compound at the mitochondria is to induce the release of cytochrome c from the intermembrane space into the cytosol. In vitro assays using isolated mitochondria were pivotal in demonstrating this activity. The addition of recombinant this compound to a suspension of purified mitochondria was sufficient to trigger the release of cytochrome c into the supernatant.[2] This effect was shown to be dose-dependent and specific to the truncated form of Bid.

Signaling Pathways and Logical Relationships

The discovery of this compound elucidated a critical link between the extrinsic and intrinsic apoptotic pathways.

The this compound Signaling Pathway

The signaling cascade leading to this compound-mediated apoptosis begins with the activation of death receptors on the cell surface, which recruits and activates caspase-8. Activated caspase-8 then cleaves cytosolic Bid, generating this compound. This compound translocates to the outer mitochondrial membrane, where it interacts with and activates the pro-apoptotic Bcl-2 family members Bax and Bak. This leads to the oligomerization of Bax and Bak, forming pores in the mitochondrial outer membrane and facilitating the release of cytochrome c. Cytochrome c in the cytosol then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the executioner caspase, caspase-9, which in turn activates downstream caspases like caspase-3, culminating in the dismantling of the cell.

Caption: The extrinsic apoptosis pathway leading to this compound-mediated mitochondrial cytochrome c release.

BID Protein Domain Structure

The Bid protein contains several important functional domains. The N-terminal region is cleaved off by caspase-8. The C-terminal fragment, which becomes this compound, contains the crucial BH3 domain. The BH3 domain is essential for the interaction of this compound with other Bcl-2 family members, particularly Bax and Bak, and is indispensable for its pro-apoptotic activity.

Caption: Domain organization of the Bid protein and its cleavage by caspase-8 to generate this compound.

Quantitative Data Summary

The initial characterization of this compound involved several quantitative measurements to assess its activity. The following tables summarize key quantitative data from seminal studies.

| Experiment | Parameter | Value | Reference |

| In Vitro Cytochrome c Release | This compound Concentration | 0.1 - 0.5 ng/µl | [3] |

| In Vitro Cytochrome c Release | Bid Concentration Range | 1.5 - 5000 nM | [4] |

| Caspase-8 Cleavage of Bid | Relative Cleavage Rate | Varies with mutations in the 53-60 residue recognition patch. | [4] |

Note: Specific kinetic constants (Km and kcat) for caspase-8 cleavage of Bid are not consistently reported in the initial literature, with studies often focusing on relative cleavage rates under different conditions.

Key Experimental Protocols

Experimental Workflow: In Vitro Cytochrome c Release Assay

This workflow illustrates the key steps in determining the ability of this compound to induce cytochrome c release from isolated mitochondria.

Caption: A typical experimental workflow for an in vitro cytochrome c release assay.

Protocol 1: In Vitro Caspase-8 Cleavage of Bid

Objective: To demonstrate the cleavage of Bid by caspase-8 in a cell-free system.

Materials:

-

Recombinant full-length Bid protein

-

Recombinant active caspase-8

-

Caspase assay buffer (e.g., 20 mM HEPES pH 7.5, 10% sucrose, 10 mM DTT)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Anti-Bid antibody

Procedure:

-

In a microcentrifuge tube, combine recombinant Bid protein with active caspase-8 in the caspase assay buffer.

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction at each time point by adding SDS-PAGE sample loading buffer and boiling for 5 minutes.

-

Resolve the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an anti-Bid antibody that recognizes both the full-length and cleaved forms of the protein.

-

Visualize the protein bands using an appropriate detection method (e.g., chemiluminescence). The appearance of a lower molecular weight band corresponding to this compound and a decrease in the full-length Bid band indicates cleavage.

Protocol 2: Subcellular Fractionation to Detect this compound Translocation

Objective: To separate cellular components to determine the localization of Bid and this compound.

Materials:

-

Cultured cells (treated with an apoptotic stimulus, e.g., Fas ligand, and untreated controls)

-

Phosphate-buffered saline (PBS)

-

Fractionation buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors)

-

Dounce homogenizer

-

Microcentrifuge

-

SDS-PAGE and Western blot reagents

-

Antibodies: anti-Bid, anti-cytochrome c oxidase subunit IV (COX IV, mitochondrial marker), anti-GAPDH (cytosolic marker)

Procedure:

-

Harvest treated and untreated cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold fractionation buffer and incubate on ice for 15-20 minutes to allow cells to swell.

-

Lyse the cells by homogenization with a Dounce homogenizer (e.g., 10-20 strokes).

-

Centrifuge the homogenate at a low speed (e.g., 720 x g for 5 minutes at 4°C) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondrial fraction.

-

The resulting supernatant is the cytosolic fraction.

-

Lyse the mitochondrial pellet in a suitable buffer.

-

Analyze the protein content of the cytosolic and mitochondrial fractions by Western blotting.

-

Probe the blots with antibodies against Bid, a mitochondrial marker (e.g., COX IV), and a cytosolic marker (e.g., GAPDH) to confirm the purity of the fractions and to determine the localization of Bid and this compound.

Protocol 3: In Vitro Cytochrome c Release Assay

Objective: To assess the ability of this compound to directly induce cytochrome c release from isolated mitochondria.

Materials:

-

Freshly isolated mitochondria (e.g., from mouse liver)

-

Recombinant this compound protein

-

Mitochondrial respiration buffer (MRM-S, e.g., 250 mM sucrose, 10 mM HEPES pH 7.4, 1 mM ATP, 5 mM sodium succinate, 0.08 mM ADP, 2 mM K2HPO4)

-

Microcentrifuge